molecular formula C7H12ClN3O2S B13215699 5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride

5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13215699
M. Wt: 237.71 g/mol
InChI Key: SZPBWYBVIUIMLW-UHFFFAOYSA-N
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Description

5-Ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride ( 1564515-11-2) is a specialized chemical reagent designed for advanced organic synthesis, particularly in medicinal chemistry. This compound features a reactive sulfonyl chloride group attached to a substituted 1,2,4-triazole core, making it a versatile building block for the development of new molecular entities. The primary research application of this reagent is the regioselective N-sulfonylation of nucleophilic heterocycles and amines to create novel sulfonamide derivatives . Sulfonamides incorporating the 1,2,4-triazole scaffold are of significant interest in drug discovery due to their diverse biological activities . Researchers utilize this reagent to synthesize compounds for screening against various biological targets. The 1,2,4-triazole ring is a known bioisostere for carboxylic acids and amides, and it can participate in key hydrogen bonding interactions with biological macromolecules, thereby enhancing the binding affinity and pharmacokinetic properties of lead compounds . This reagent enables the exploration of new chemical space in the development of anticancer agents . Similar 1,2,4-triazole-sulfonamide hybrids have demonstrated promising activity as inhibitors of tubulin polymerization and other key enzymatic targets, such as AXL kinase, which is implicated in cancer progression and drug resistance . Furthermore, the structural motif is also relevant in the design of antiviral agents , with certain sulfanyltriazoles exhibiting potent activity against NNRTI-resistant mutants of HIV-1 . The synthetic value of this reagent is underscored by the broad utility of 1,2,4-triazole-3-thiones and their derivatives, which exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects . Handling and Safety: This product is intended for research purposes in a controlled laboratory setting by qualified personnel. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

5-ethyl-4-propan-2-yl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C7H12ClN3O2S/c1-4-6-9-10-7(14(8,12)13)11(6)5(2)3/h5H,4H2,1-3H3

InChI Key

SZPBWYBVIUIMLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C(C)C)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Core Synthetic Pathway: Sulfonyl Chloride Formation

The primary method involves chlorination of the corresponding mercapto-triazole precursor. This approach is adapted from established protocols for analogous triazole sulfonyl chlorides.

Reaction Steps:

  • Starting Material : 5-Ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol.
  • Chlorination :
    • The mercapto group (-SH) is oxidized to a sulfonyl chloride (-SO₂Cl) using chlorine gas in hydrochloric acid.
    • Conditions : Reaction conducted at temperatures below 10°C to minimize side reactions. Excess chlorine ensures complete conversion.
  • Workup :
    • The crude sulfonyl chloride is filtered, washed with ice-cold water, and dried.
    • Purification via recrystallization or solvent extraction improves yield and purity.

Key Reaction:
$$
\text{5-Ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol} + 3\text{Cl}_2 \xrightarrow{\text{HCl, <10°C}} \text{5-Ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride} + \text{Byproducts}
$$

While direct chlorination is the most cited method, secondary approaches include:

Example of Sulfonamide Pathway :
$$
\text{Sulfonamide} + \text{PCl}5 \rightarrow \text{Sulfonyl chloride} + \text{NH}4\text{Cl}
$$
This method is less common due to additional steps and lower yields compared to direct chlorination.

Analytical and Purification Techniques

  • Recrystallization : Ethyl acetate or ethanol/water mixtures are effective for isolating high-purity sulfonyl chlorides.
  • Spectroscopic Validation :
    • IR : Strong absorption at ~1170 cm⁻¹ (S=O stretching) and 550 cm⁻¹ (S-Cl).
    • ¹H NMR : Distinct signals for ethyl (δ 1.2–1.4 ppm) and isopropyl groups (δ 1.3–1.5 ppm).

Comparative Analysis of Methods

Method Advantages Limitations
Direct Chlorination High efficiency, minimal steps Requires precise temperature control
Sulfonamide Route Avoids gaseous Cl₂ Lower yields, additional steps

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds, forming new C-C or C-N bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function. The triazole ring may also interact with biological targets through hydrogen bonding or π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Substituent Comparison
Compound Name R5 R4 Molecular Weight (g/mol) Key Functional Group
5-Ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride Ethyl Isopropyl ~265.75 (calculated) Sulfonyl chloride
5-Butyl-4-cyclopropyl-4H-1,2,4-triazole-3-sulfonyl chloride Butyl Cyclopropyl ~291.82 (calculated) Sulfonyl chloride
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Phenylsulfonyl 2,4-Difluorophenyl ~567.60 (reported) Thioether, ketone

Key Observations :

  • Alkyl vs.
  • Steric Effects : The cyclopropyl group in the butyl-cyclopropyl analog introduces ring strain, which may reduce thermal stability relative to the isopropyl group in the target compound.
  • Reactivity : The sulfonyl chloride group in both triazole derivatives is highly electrophilic, enabling nucleophilic substitution reactions. However, bulkier substituents (e.g., butyl vs. ethyl) may slow reaction kinetics due to steric hindrance .

Electronic and Tautomeric Behavior

Triazole sulfonyl chlorides exhibit electron-deficient aromatic systems due to the electron-withdrawing sulfonyl chloride group. This contrasts with 1,3,4-oxadiazole-2-thione derivatives (e.g., from ), where sulfur participates in conjugation, stabilizing the thione tautomer. For the target compound:

  • Electron Delocalization: The triazole ring’s electron density is reduced by the sulfonyl chloride, making it less prone to electrophilic substitution compared to non-sulfonated triazoles.
  • Tautomerism : Unlike oxadiazole-thione systems (which favor the thione tautomer by 9–12 kcal/mol ), 1,2,4-triazoles with sulfonyl groups show minimal tautomeric shifts due to the rigidity of the sulfonyl linkage.

Biological Activity

5-Ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1564452-03-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 5-Ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is C₇H₁₂ClN₃O₂S, with a molecular weight of 237.71 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds containing the triazole moiety have been evaluated for their effectiveness against various bacterial strains. For instance, studies have shown that related triazole compounds can inhibit the growth of Gram-positive bacteria such as Enterococcus faecium and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)Reference
5-Ethyl-4-(propan-2-yl)-triazoleE. faecium20
4-Methyl-1,2,4-triazoleS. aureus17
5-Amino-1,2,3-triazoleE. coli15

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies suggest that certain triazoles can induce apoptosis in cancer cell lines. For example, compounds similar to 5-Ethyl-4-(propan-2-yl)-triazole have shown promising results against human colon cancer (HCT116) cells .

Table 2: Anticancer Activity of Triazole Derivatives

Compound NameCell LineIC₅₀ (µM)Reference
5-Ethyl-4-(propan-2-yl)-triazoleHCT1164.36
4-Ethyl-thio-triazoleMCF7>50

The mechanism underlying the biological activity of triazoles often involves interference with cellular processes such as DNA synthesis and enzyme inhibition. The sulfonamide group in compounds like 5-Ethyl-4-(propan-2-yl)-triazole is believed to play a critical role in these interactions by forming covalent bonds with target proteins or enzymes.

Case Studies

  • Antimicrobial Evaluation : A study conducted on various triazole derivatives demonstrated their ability to inhibit biofilm formation in bacterial cultures, indicating potential applications in treating infections associated with biofilms .
  • In Silico Studies : Computational studies have suggested that modifications to the triazole structure can enhance its binding affinity to specific biological targets, paving the way for the design of more potent derivatives .

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